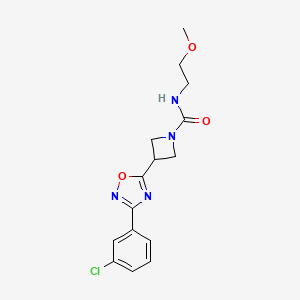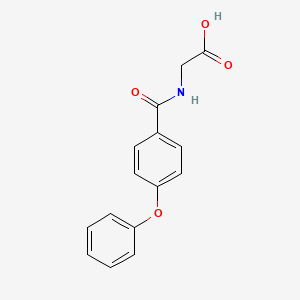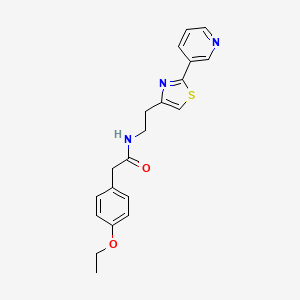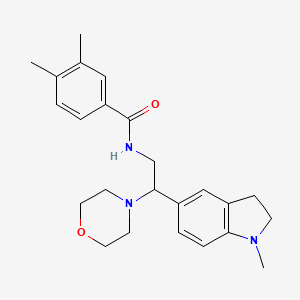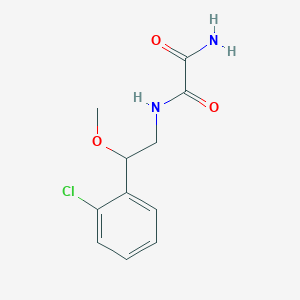
N1-(2-(2-chlorophenyl)-2-methoxyethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(2-chlorophenyl)-2-methoxyethyl)oxalamide is a useful research compound. Its molecular formula is C11H13ClN2O3 and its molecular weight is 256.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Synthetic Approaches
A study by Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which can be applied to the synthesis of compounds including N1-(2-(2-chlorophenyl)-2-methoxyethyl)oxalamide. This method is operationally simple and high yielding, offering a new formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Anticonvulsant Activity
Nikalje et al. (2012) synthesized a series of N1-substituted-N2,N2-diphenyl oxalamides, which were then screened for anticonvulsant activity. Some of these compounds, which are structurally related to this compound, showed higher potency than standard drugs in the tests conducted (Nikalje et al., 2012).
Catalytic Applications
Chen et al. (2023) reported the use of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), which is similar in structure to this compound, as a ligand in copper-catalyzed coupling reactions. This study highlights the potential of oxalamides in facilitating diverse chemical reactions (Chen et al., 2023).
Molecular Structure and Supramolecular Assembly
Research by Wang et al. (2016) on a structurally related N,N'-bis(substituted)oxamide compound provides insights into the molecular structure and supramolecular assembly of these compounds. This study can be extrapolated to understand the behavior of this compound in different environments (Wang et al., 2016).
Polymer Synthesis and Characterization
Chauhan and Choudhary (2006) conducted a study involving the copolymerization of N-aryl substituted itaconimide with methyl methacrylate, where compounds similar to this compound were used. This research contributes to the understanding of the reactivity ratio and thermal behavior of such polymers (Chauhan & Choudhary, 2006).
Reactivity and Stability
Braun et al. (2012) explored the reactivity of an oxalamide-based carbene, which can be related to the study of this compound. Their findings on the reactivity with different chemical agents provide valuable insights into the stability and chemical behavior of oxalamides (Braun et al., 2012).
Coordination Polymer and Magnetic Properties
Liu et al. (2010) synthesized a coordination polymer using a dissymmetrical oxamidate ligand. Studies like these are significant for understanding the potential of this compound in forming metal-organic networks and their magnetic properties (Liu et al., 2010).
Mechanism of Action
Target of Action
It is known that many compounds with similar structures have a broad spectrum of biological activities, indicating that they may bind with high affinity to multiple receptors .
Mode of Action
Based on its structural similarity to other bioactive compounds, it is plausible that it interacts with its targets, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Properties
IUPAC Name |
N'-[2-(2-chlorophenyl)-2-methoxyethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-17-9(6-14-11(16)10(13)15)7-4-2-3-5-8(7)12/h2-5,9H,6H2,1H3,(H2,13,15)(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPUOTFALIAHCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)N)C1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl N-(2-oxo-2lambda6-thia-6-azaspiro[3.3]heptan-2-ylidene)carbamate;oxalic acid](/img/structure/B2408080.png)

![N-(3-chloro-4-methoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2408084.png)
![5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2408085.png)
![3-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methylpyridazine](/img/structure/B2408087.png)
![1-[4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2408088.png)
![5-(3-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2408089.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2408092.png)

